1-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a benzodiazole moiety linked to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodiazole Moiety: This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Pyrrolidinone Ring: The benzodiazole intermediate is then reacted with a suitable pyrrolidinone derivative, often under basic conditions.
Introduction of the Butyl Group: The final step involves the alkylation of the nitrogen atom in the pyrrolidinone ring with a butyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride and an appropriate electrophile.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a reduced benzodiazole derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzodiazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The benzodiazole moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-butyl-4-{1-[2-(3-hydroxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
1-butyl-4-{1-[2-(3-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
1-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications where specific interactions are required.
Properties
IUPAC Name |
1-butyl-4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-3-4-12-26-17-18(15-23(26)28)24-25-21-10-5-6-11-22(21)27(24)13-14-30-20-9-7-8-19(16-20)29-2/h5-11,16,18H,3-4,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLJCPDYOAXRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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